molecular formula C12H13ClO3 B8397442 Ethyl 2-(2-chlorophenyl)acetoacetate

Ethyl 2-(2-chlorophenyl)acetoacetate

Cat. No.: B8397442
M. Wt: 240.68 g/mol
InChI Key: AMMXXKKGVHELDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-chlorophenyl)acetoacetate is a β-keto ester derivative characterized by a 2-chlorophenyl substituent at the α-position of the acetoacetate backbone. For instance, ethyl acetoacetate derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactive keto-enol tautomeric system . The 2-chlorophenyl group introduces steric and electronic effects that influence reactivity, stability, and biological activity, distinguishing it from other substituted acetoacetates.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-3-oxobutanoate

InChI

InChI=1S/C12H13ClO3/c1-3-16-12(15)11(8(2)14)9-6-4-5-7-10(9)13/h4-7,11H,3H2,1-2H3

InChI Key

AMMXXKKGVHELDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of ethyl 2-(2-chlorophenyl)acetoacetate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications
Ethyl 2-chloroacetoacetate C₅H₇ClO₃ 150.56 α-Cl Clear to pale yellow liquid; used in high-temperature syntheses of pharmaceuticals
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.2 α-Ph (phenyl) Neat oil; precursor for amphetamine synthesis
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 268.68 α-(4-Cl-phenoxy) Solid; intermediate in agrochemical synthesis
Ethyl 2-(2,5-dichloro-4-nitrophenyl)acetoacetate C₁₀H₉Cl₂NO₅ 306.10 α-(2,5-diCl-4-NO₂-Ph) Isomeric mixture; separated via chromatography

Key Observations :

  • Substituent Effects : The 2-chlorophenyl group in the target compound likely enhances steric hindrance compared to linear alkyl or smaller aryl groups (e.g., phenyl), affecting reaction kinetics in condensations or cyclizations .
  • Electronic Influence: The electron-withdrawing chlorine atom at the ortho position may stabilize the enolate form, facilitating nucleophilic reactions critical in heterocyclic synthesis (e.g., thiazoles, oxadiazoles) .

Research Findings and Case Studies

  • Antitumor Derivatives: A study synthesized pyrimidinone derivatives using ethyl acetoacetate and 2-chlorophenyl-containing reagents. Compound 88 (with a 2-chlorophenyl group) showed 10-fold higher VEGFR-2 inhibition (IC₅₀ = 0.067 µM) than its 4-chloro counterpart, emphasizing the ortho effect .
  • Antimicrobial Screening : Thiazole-substituted 1,3,4-oxadiazoles derived from ethyl acetoacetate analogs with 2-chlorophenyl groups exhibited broad-spectrum activity against E. coli and C. albicans, with MIC values ranging from 8–32 µg/mL .

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